molecular formula C21H32O3 B1501394 5(6)-EpETE methyl ester CAS No. 127716-49-8

5(6)-EpETE methyl ester

Cat. No.: B1501394
CAS No.: 127716-49-8
M. Wt: 332.5 g/mol
InChI Key: BDSCYYACNUKQLZ-GJDCDIHCSA-N
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Description

5(6)-EpETE methyl ester is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are characterized by the presence of a carbon-to-oxygen double bond (carbonyl group) that is also singly bonded to another oxygen atom, which is then joined to an alkyl or an aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-EpETE methyl ester typically involves the esterification of 5(6)-EpETE (5(6)-Epoxyeicosatetraenoic acid) with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

5(6)-EpETE+MethanolAcid Catalyst5(6)-EpETE methyl ester+Water\text{5(6)-EpETE} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 5(6)-EpETE+MethanolAcid Catalyst​5(6)-EpETE methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of ultrasonic cavitation has also been explored to increase the conversion rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5(6)-EpETE methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5(6)-EpETE and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 5(6)-EpETE and methanol.

    Reduction: 5(6)-EpETE alcohol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

5(6)-EpETE methyl ester has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5(6)-EpETE methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The compound may act on enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids .

Comparison with Similar Compounds

5(6)-EpETE methyl ester can be compared with other similar esters, such as:

    Methyl ethanoate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl propanoate: Another ester with a fruity odor, used in flavorings and fragrances.

    Propyl butanoate: An ester with a sweet odor, used in the food industry.

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, which are not commonly found in simpler esters .

Properties

IUPAC Name

methyl 4-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSCYYACNUKQLZ-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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